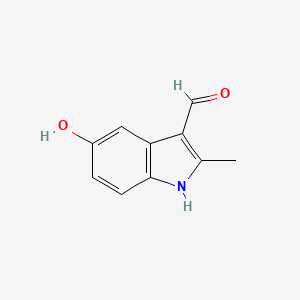

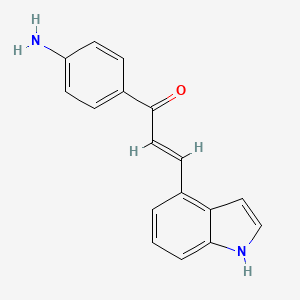

![molecular formula C18H18Cl2N2O4 B1326842 [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid CAS No. 1142204-47-4](/img/structure/B1326842.png)

[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid has a molecular formula of C18H18Cl2N2O4 . It has an average mass of 397.253 Da and a monoisotopic mass of 396.064362 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 397.25300 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications

Chemical Synthesis and Reactivity

The compound under investigation serves as a foundational building block for the synthesis of various nitrogen heterocyclic compounds. For example, its chemical behavior has been explored towards primary and heterocyclic amines, yielding corresponding Schiff bases. This versatility is utilized in constructing pyrazoles, pyrimidines, pyridopyrimidines, and diazepines through reactions with bifunctional nucleophiles such as hydrazines, guanidines, 6-aminouracil, and ethylenediamine. The synthesized compounds have been subjected to biological activity evaluation, emphasizing the compound's significance in medicinal chemistry research (Farouk, Ibrahim, & El-Gohary, 2021).

Natural Products and Novel Compounds

Research has identified novel compounds isolated from natural sources, such as lichens, where compounds with different skeletons were detected. These compounds' structures were established using various chemical and spectroscopic techniques, highlighting the compound's role in discovering new natural products with potential pharmacological activities (Kirmizigul, Koz, Anıl, Icli, & Zeybek, 2003).

Catalysis and Synthetic Applications

The acylation of amines and pyrazole with derivatives of the compound showcases its utility in organic synthesis. By transforming into various amides and 1-acylpyrazole, the compound contributes to the development of new synthetic methodologies and the creation of diverse chemical entities, which could have implications in drug design and material science (Arutjunyan, Hakobyan, Hakobyan, Gevorgyan, & Panosyan, 2013).

Antimicrobial and Anticancer Studies

The synthesis of novel non-condensed pyrazoline-bearing hybrid molecules incorporating the compound indicates its importance in pharmacological research. These synthesized molecules have been evaluated for their anticancer activity, demonstrating the compound's potential as a precursor in developing therapeutics targeting various cancers (Yushyn, Holota, & Lesyk, 2022).

Corrosion Inhibition

The compound's derivatives have been investigated for their corrosion inhibition performance on mild steel in acidic medium. Such studies are crucial for understanding the compound's practical applications in industrial settings, where corrosion resistance is of paramount importance. The research demonstrates the compound's utility beyond pharmaceuticals, extending into materials science (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and proteins, influencing their function .

Mode of Action

It is known that similar compounds can interact with their targets through various mechanisms, such as free radical reactions .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

properties

IUPAC Name |

2-(N-[2-[(3,4-dichlorophenyl)methylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O4/c1-26-14-5-3-13(4-6-14)22(11-18(24)25)10-17(23)21-9-12-2-7-15(19)16(20)8-12/h2-8H,9-11H2,1H3,(H,21,23)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEOIDCQRJEWGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC(=O)NCC2=CC(=C(C=C2)Cl)Cl)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601130783 |

Source

|

| Record name | Glycine, N-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601130783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid | |

CAS RN |

1142204-47-4 |

Source

|

| Record name | Glycine, N-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142204-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601130783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

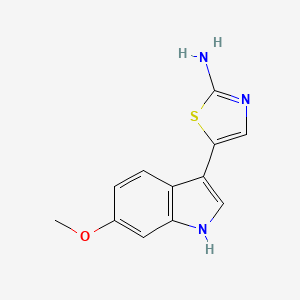

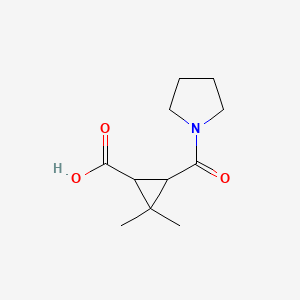

![3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1326796.png)

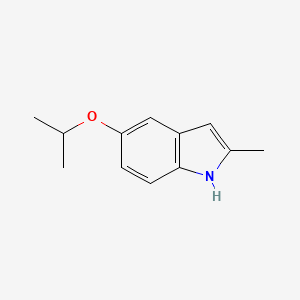

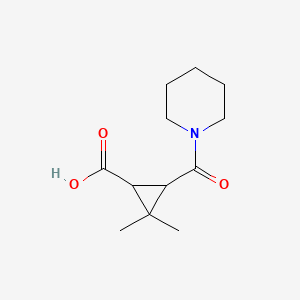

![3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1326809.png)

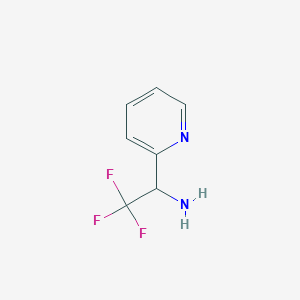

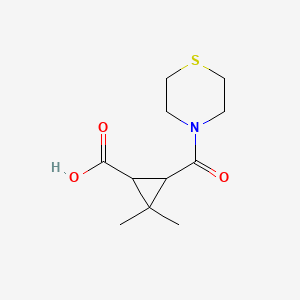

![2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B1326811.png)

![2,2-Dimethyl-3-[(3-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B1326812.png)

![2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-YL)-carbonyl]cyclopropanecarboxylic acid](/img/structure/B1326814.png)

![[{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326819.png)